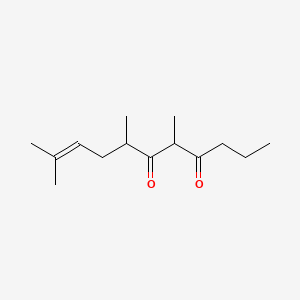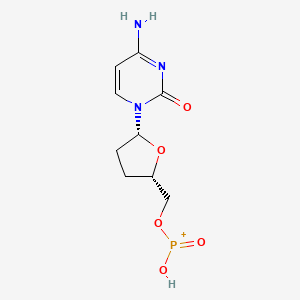
ddC-HP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ddC-HP, also known as 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate, is a synthetic nucleoside analog. It is structurally related to cytidine but lacks the 3’-hydroxyl group on the sugar moiety, which is replaced by a hydrogen atom. This modification prevents the formation of 5’ to 3’ phosphodiester linkages, which are necessary for the elongation of DNA chains, thus resulting in the termination of viral DNA growth. This compound is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate typically involves the following steps:
Starting Material: The synthesis begins with cytidine.
Deoxygenation: The 2’ and 3’ hydroxyl groups of cytidine are selectively deoxygenated to form 2’,3’-dideoxycytidine.
Phosphorylation: The 5’ hydroxyl group of 2’,3’-dideoxycytidine is then phosphorylated to form 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Large-Scale Deoxygenation: Using selective deoxygenation agents to remove the 2’ and 3’ hydroxyl groups.
Phosphorylation: Employing efficient phosphorylation reagents and catalysts to achieve high conversion rates.
Purification: Utilizing techniques such as preparative high-performance liquid chromatography (HPLC) to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.
Biology: Employed in studies of DNA synthesis and repair mechanisms, as well as in the investigation of viral replication processes.
Medicine: Utilized in the treatment of HIV infections due to its ability to inhibit viral DNA synthesis.
Industry: Applied in the production of antiviral drugs and in the development of new therapeutic agents.
Mecanismo De Acción
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate and is incorporated into the viral DNA, leading to chain termination. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.
Comparación Con Compuestos Similares
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate is similar to other nucleoside analogs such as zidovudine, lamivudine, and stavudine. it is unique in its specific structural modifications that confer distinct pharmacological properties. The lack of the 3’-hydroxyl group makes it particularly effective in terminating viral DNA synthesis.
List of Similar Compounds
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Lamivudine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Stavudine: A thymidine analog that also inhibits HIV reverse transcriptase.
Propiedades
Número CAS |
140132-18-9 |
|---|---|
Fórmula molecular |
C9H13N3O5P+ |
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H12N3O5P/c10-7-3-4-12(9(13)11-7)8-2-1-6(17-8)5-16-18(14)15/h3-4,6,8H,1-2,5H2,(H2-,10,11,13,14,15)/p+1/t6-,8+/m0/s1 |
Clave InChI |
PZBCAVGLXLNZCZ-POYBYMJQSA-O |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=CC(=NC2=O)N |
SMILES canónico |
C1CC(OC1CO[P+](=O)O)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


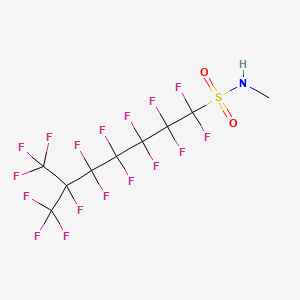
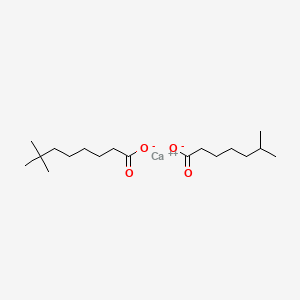



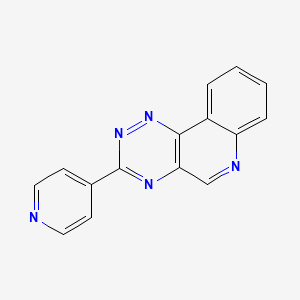
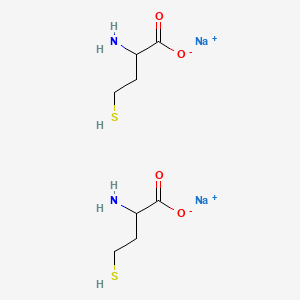
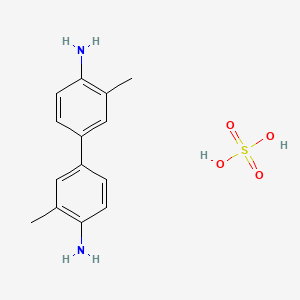
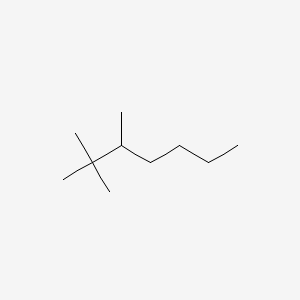
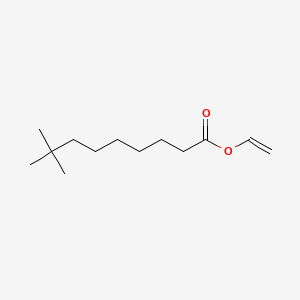

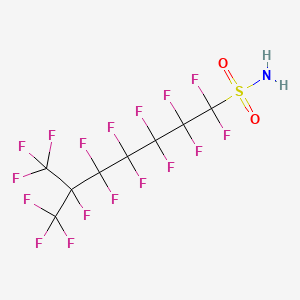
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
